molecular formula C11H10BrN3O B5717596 N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide

N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide

Cat. No.: B5717596
M. Wt: 280.12 g/mol
InChI Key: USXLCWMMKBYZHV-UHFFFAOYSA-N
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Description

N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide is a chemical compound that features an imidazole ring substituted with a bromine atom at the 5-position and a phenyl ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido-imidazole derivative.

Mechanism of Action

The mechanism of action of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-1H-imidazol-4-amine
  • N-(2,5-dimethoxyphenyl)-1H-imidazol-4-amine
  • N-(3-phenoxyphenyl)-1H-imidazol-4-amine
  • N-(4-cyanophenyl)-1H-imidazol-4-amine
  • N-(pyridin-3-yl)-1H-imidazol-4-amine

Uniqueness

N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide is unique due to the presence of the bromine atom on the imidazole ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other imidazole derivatives that lack this substitution.

Properties

IUPAC Name

N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c1-7(16)15-9-4-2-8(3-5-9)10-11(12)14-6-13-10/h2-6H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXLCWMMKBYZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=C(NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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